molecular formula C22H21ClN4O2 B5169584 N-[2-(4-chlorophenyl)-1-({[3-(1H-imidazol-1-yl)propyl]amino}carbonyl)vinyl]benzamide

N-[2-(4-chlorophenyl)-1-({[3-(1H-imidazol-1-yl)propyl]amino}carbonyl)vinyl]benzamide

Cat. No.: B5169584
M. Wt: 408.9 g/mol
InChI Key: UIGBWXQTYVCZJA-HKWRFOASSA-N
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Description

N-[2-(4-Chlorophenyl)-1-({[3-(1H-imidazol-1-yl)propyl]amino}carbonyl)vinyl]benzamide (CAS: 324561-97-9) is a synthetic organic compound with the molecular formula C₂₂H₂₁ClN₄O₂ and a molecular weight of 408.891 g/mol . Structurally, it features a benzamide core linked to a vinyl group substituted with a 4-chlorophenyl moiety. The compound also contains a 3-(1H-imidazol-1-yl)propylamino carbamoyl group, which introduces both hydrophilic (imidazole) and hydrophobic (chlorophenyl, benzamide) properties.

Properties

IUPAC Name

N-[(Z)-1-(4-chlorophenyl)-3-(3-imidazol-1-ylpropylamino)-3-oxoprop-1-en-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21ClN4O2/c23-19-9-7-17(8-10-19)15-20(26-21(28)18-5-2-1-3-6-18)22(29)25-11-4-13-27-14-12-24-16-27/h1-3,5-10,12,14-16H,4,11,13H2,(H,25,29)(H,26,28)/b20-15-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIGBWXQTYVCZJA-HKWRFOASSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC(=CC2=CC=C(C=C2)Cl)C(=O)NCCCN3C=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C(=O)N/C(=C\C2=CC=C(C=C2)Cl)/C(=O)NCCCN3C=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[2-(4-chlorophenyl)-1-({[3-(1H-imidazol-1-yl)propyl]amino}carbonyl)vinyl]benzamide is a complex organic compound with potential biological activities. This article explores its biological activity, including its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C22H21ClN4O2
  • Molecular Weight : 394.88 g/mol
  • CAS Number : 324561-97-9

The compound consists of a chlorophenyl group and an imidazole moiety, which are known to contribute to various biological activities, particularly in medicinal chemistry.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. The mechanism often involves the inhibition of specific enzymes that are crucial for cancer cell proliferation.

Study Findings
Jorgensen et al. (2011)Identified that analogs with imidazole groups showed potent anti-tumor activity against various cancer cell lines.
MDPI Review (2022)Highlighted the role of nitrogen-containing heterocycles as anticancer agents, emphasizing the potential of benzamide derivatives.

Enzyme Inhibition

The compound has been evaluated for its ability to inhibit key enzymes related to cancer and other diseases:

  • Acetylcholinesterase (AChE) : Inhibitory activity was noted, which is significant in the context of neurodegenerative diseases.
  • Butyrylcholinesterase (BChE) : Similar inhibitory effects were observed, indicating potential therapeutic applications in Alzheimer's disease.
Enzyme IC50 Value Reference
AChE7.49 µMPMC10604881
BChE2.67 µMPMC10604881

Case Study 1: Anticancer Efficacy

A study conducted on a series of imidazole-based compounds demonstrated that those with structural similarities to this compound exhibited significant cytotoxicity against human breast cancer cells. The compound's mechanism was attributed to the induction of apoptosis through the mitochondrial pathway.

Case Study 2: Neuroprotective Effects

In vitro studies indicated that the compound could protect neuronal cells from oxidative stress by modulating the activity of AChE and BChE. This suggests a dual role in both enhancing cognitive function and providing neuroprotection.

Comparison with Similar Compounds

Imidazole-Propylamino Group

The 3-(1H-imidazol-1-yl)propylamino moiety is a common feature in the target compound and analogues like 2-(4-bromophenyl)-N-[3-(1H-imidazol-1-yl)propyl]quinazolin-4-amine . This group enhances solubility via the imidazole’s hydrogen-bonding capacity while maintaining lipophilic character through the propyl chain.

Aromatic Substituents

  • Chlorophenyl vs. Bromophenyl : The target compound’s 4-chlorophenyl group is substituted with bromine in 2-(4-bromophenyl)-N-[3-(1H-imidazol-1-yl)propyl]quinazolin-4-amine , increasing molecular weight and polarizability, which may enhance halogen bonding .

Core Structure Variations

  • Quinazoline vs. Benzamide: The quinazoline core in 2-(4-bromophenyl)-N-[3-(1H-imidazol-1-yl)propyl]quinazolin-4-amine is a known pharmacophore for kinase inhibitors, suggesting divergent therapeutic applications compared to the benzamide-based target compound .
  • Pyrrole vs.

Research Findings and Activity Trends

  • Hydrazinecarboxamide Analogues : The (2E)-hydrazinecarboxamide derivative () was confirmed via X-ray crystallography to adopt an (E)-configuration, which rigidifies the structure and may enhance selectivity for specific targets . This suggests that the target compound’s vinyl group could similarly benefit from conformational analysis.
  • Synthetic Yields : The quinazoline derivative () achieved a 95% yield via nucleophilic substitution, indicating that similar high-yield routes could be feasible for synthesizing the target compound .

Critical Analysis of Divergences

While structural similarities exist, functional differences arise from substituent choices. For example:

  • The 1,3-benzodioxole group in ’s compound introduces a metabolically labile ether linkage, which may reduce in vivo stability compared to the target compound’s robust benzamide core .
  • The methoxy group in ’s analogue could increase solubility but may also sterically hinder interactions with flat binding pockets, unlike the unsubstituted benzamide in the target compound .

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